molecular formula C9H18ClNO3 B13075175 (S)-tert-butyl morpholine-3-carboxylate hydrochloride

(S)-tert-butyl morpholine-3-carboxylate hydrochloride

Cat. No.: B13075175
M. Wt: 223.70 g/mol
InChI Key: CXIPHBGVDHHYRC-FJXQXJEOSA-N
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Description

(S)-tert-butyl morpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxylate group at the third position of the morpholine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl morpholine-3-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the morpholine ring from 1,2-amino alcohols or related compounds.

    Cyclization: The amino alcohol undergoes cyclization to form the morpholine ring.

    Substitution: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl halides in the presence of a base.

    Carboxylation: The carboxylate group is introduced at the third position of the morpholine ring through carboxylation reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl morpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of (S)-tert-butyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl morpholine-3-carboxylate hydrochloride
  • Ethyl morpholine-3-carboxylate hydrochloride
  • (S)-ethyl morpholine-3-carboxylate hydrochloride

Uniqueness

(S)-tert-butyl morpholine-3-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor agonists.

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

tert-butyl (3S)-morpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(11)7-6-12-5-4-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1

InChI Key

CXIPHBGVDHHYRC-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1COCCN1.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1COCCN1.Cl

Origin of Product

United States

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